molecular formula C10H12Cl2F3N3 B2706909 methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride CAS No. 1632257-96-5

methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride

Cat. No.: B2706909
CAS No.: 1632257-96-5
M. Wt: 302.12
InChI Key: YEBNIAJIDNWVSU-UHFFFAOYSA-N
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Description

Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride is a synthetic compound with diverse applications in scientific research This compound, featuring a trifluoromethyl group and benzodiazole moiety, is noteworthy for its potential in various fields, including chemistry, biology, medicine, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride typically involves the following steps:

  • Initial Formation of Benzodiazole Intermediate: : Starting with a suitable precursor such as 2-aminobenzonitrile, which undergoes cyclization with a trifluoromethylating reagent under appropriate conditions to form the 5-(trifluoromethyl)-1H-1,3-benzodiazole intermediate.

  • Alkylation: : The benzodiazole intermediate is then alkylated using formaldehyde and methylamine, which introduces the methylamine group.

  • Salt Formation: : Finally, the product is converted into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: For industrial-scale production, the process would likely involve optimization of the above synthesis steps for maximum yield and efficiency. This might include:

  • Continuous Flow Techniques: : To ensure consistent quality and scalability.

  • Purification: : Techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride can undergo several types of reactions, including:

  • Oxidation and Reduction: : The compound might be subject to oxidative conditions, potentially affecting the benzodiazole ring or the methylamine moiety.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, given its benzene and amine components.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Substitution: : Conditions could include the use of alkyl halides or other electrophilic agents in a suitable solvent like dichloromethane.

Major Products

  • Oxidation: : Potentially producing oxidized benzodiazole derivatives.

  • Substitution: : Yielding substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

  • Reagent Development: : As a building block for the synthesis of more complex molecules.

  • Catalysis: : Its potential as a ligand in catalytic reactions.

Biology

  • Fluorescent Probes: : The compound’s structure allows for potential use in developing fluorescent markers.

  • Enzyme Inhibitors: : Investigated for its ability to inhibit certain biological pathways.

Medicine

  • Drug Development: : A candidate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Industry

  • Material Science: : Uses in the creation of novel materials with specific properties, like fluorinated polymers.

Mechanism of Action

The detailed mechanism by which methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Potentially including various enzymes and receptors, depending on its application.

  • Pathways Involved: : Pathways modulated could include metabolic, signaling, or enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1H-benzimidazole: : Lacks the methylamine group but shares structural similarities.

  • 2-Trifluoromethyl-2H-benzotriazole: : Differs by having a triazole ring instead of a benzodiazole ring.

Uniqueness

  • Functional Groups:

There you go—a deep dive into the world of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride! Intriguing, isn’t it?

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9;;/h2-4,14H,5H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBNIAJIDNWVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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